4,4'-Di-n-butylazoxybenzene
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Overview
Description
4,4’-Di-n-butylazoxybenzene is an organic compound with the molecular formula C20H26N2O It is a member of the azoxybenzene family, characterized by the presence of an azoxy group (-N=N(O)-) linking two phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Di-n-butylazoxybenzene typically involves the reaction of 4-nitrobutylbenzene with a reducing agent to form 4-amino-n-butylbenzene. This intermediate is then subjected to oxidation to yield 4,4’-Di-n-butylazoxybenzene. Common reducing agents used in the first step include iron powder or tin chloride in the presence of hydrochloric acid. The oxidation step can be carried out using hydrogen peroxide or other suitable oxidizing agents under controlled conditions .
Industrial Production Methods
Industrial production of 4,4’-Di-n-butylazoxybenzene follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced separation techniques are often employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4,4’-Di-n-butylazoxybenzene undergoes various chemical reactions, including:
Oxidation: The azoxy group can be further oxidized to form nitro compounds.
Reduction: Reduction of the azoxy group can yield corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Iron powder or tin chloride in hydrochloric acid.
Substitution: Halogens or nitro groups can be introduced using appropriate halogenating or nitrating agents
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated azoxybenzenes
Scientific Research Applications
4,4’-Di-n-butylazoxybenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in cell imaging studies.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4,4’-Di-n-butylazoxybenzene involves its interaction with cellular components. The azoxy group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular macromolecules, causing oxidative stress and potential antimicrobial effects. The compound may also interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Azobenzene: Lacks the butyl groups and has different photophysical properties.
4,4’-Dinitroazoxybenzene: Contains nitro groups instead of butyl groups, leading to different reactivity.
4,4’-Dibutylazobenzene: Similar structure but lacks the oxygen atom in the azoxy group
Uniqueness
The azoxy group also imparts distinct redox properties, making it valuable in various chemical and biological studies .
Properties
CAS No. |
36946-06-2 |
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Molecular Formula |
C20H26N2O |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
(4-butylphenyl)-(4-butylphenyl)imino-oxidoazanium |
InChI |
InChI=1S/C20H26N2O/c1-3-5-7-17-9-13-19(14-10-17)21-22(23)20-15-11-18(12-16-20)8-6-4-2/h9-16H,3-8H2,1-2H3 |
InChI Key |
OCHLRMQEVOPMSK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)CCCC)[O-] |
Origin of Product |
United States |
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